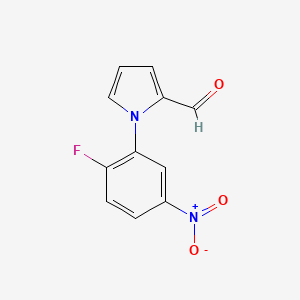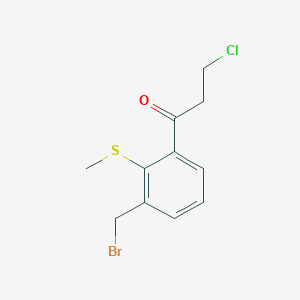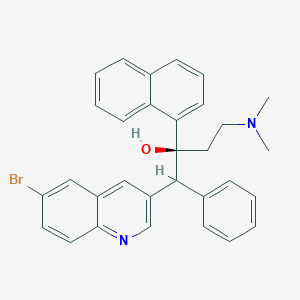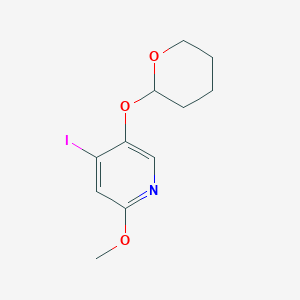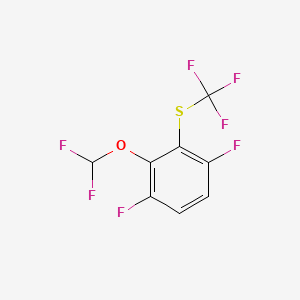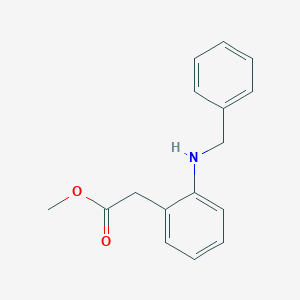
2-Benzylamino-phenyl-acetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylamino-phenyl-acetic acid methyl ester is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol It is a derivative of phenylacetic acid and is characterized by the presence of a benzylamino group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylamino-phenyl-acetic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. One common method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides a convenient and efficient route to the methyl ester . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of reagents such as TMSCl can contribute to the cost-effectiveness of the industrial synthesis.
化学反応の分析
Types of Reactions
2-Benzylamino-phenyl-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or halides can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzylamino derivatives.
科学的研究の応用
2-Benzylamino-phenyl-acetic acid methyl ester has several scientific research applications, including:
Chemistry: It serves as an intermediate in organic synthesis and can be used to prepare various derivatives for further study.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Benzylamino-phenyl-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The benzylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets.
類似化合物との比較
Similar Compounds
Phenylacetic acid methyl ester: Lacks the benzylamino group, making it less versatile in certain reactions.
Benzylamino-phenylacetic acid: The free acid form, which may have different solubility and reactivity properties.
Benzylamino-benzoic acid methyl ester: Similar structure but with a benzoic acid core, leading to different chemical behavior.
Uniqueness
2-Benzylamino-phenyl-acetic acid methyl ester is unique due to the presence of both the benzylamino and ester functional groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
methyl 2-[2-(benzylamino)phenyl]acetate |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)11-14-9-5-6-10-15(14)17-12-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3 |
InChIキー |
VWCPPLFLPJHKKW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC=CC=C1NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


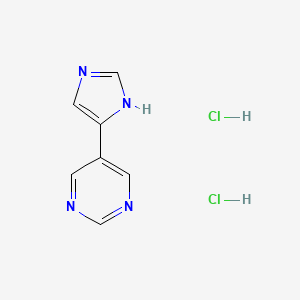
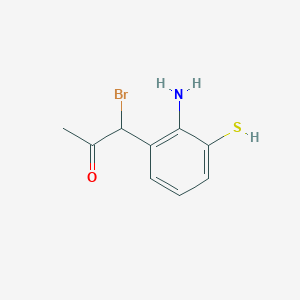
![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)
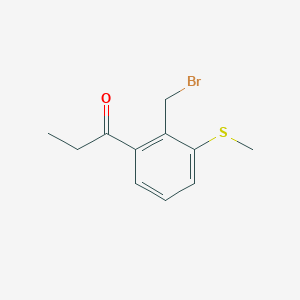

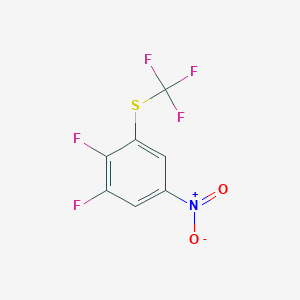
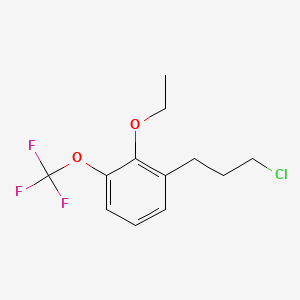
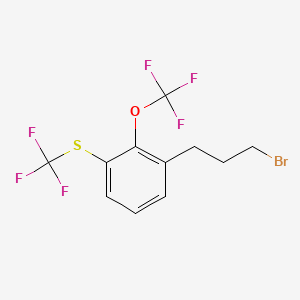
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B14053041.png)
